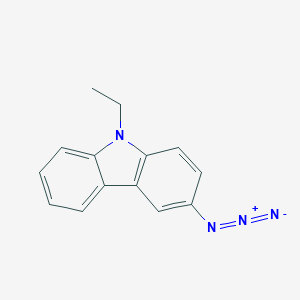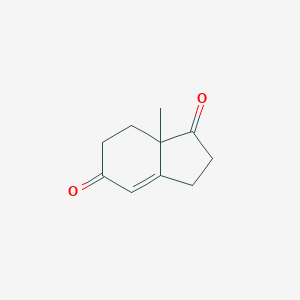
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione” involves several key steps, including the addition to CC-CO and CC–CN bonds, elimination reactions (dehydration), and the use of specific reagents like N,N-dimethylformamide and methyl vinyl ketone. These processes lead to the formation of intermediates and the final compound through meticulously controlled reactions (Hajos & Parrish, 2003).
Molecular Structure Analysis
Structural analysis of related compounds showcases the importance of X-ray crystallography in determining molecular geometry, intermolecular interactions, and crystal packing. For instance, studies on similar molecules have elucidated complex molecular arrangements and bonding patterns, essential for understanding the structural aspects of “this compound” (Guillon et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including cyclic ethylene acetal formation, showcasing its reactivity towards forming complex mixtures or desired reaction products under specific conditions. These reactions reveal the compound's versatility in organic synthesis and potential applications in creating novel materials or chemical intermediates (Brown, Burge, & Collins, 1983).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis Applications : It is useful in the enantioselective synthesis of 7a-phenylthio-1H-indene-1, which is significant in stereochemistry and pharmacology (Kwiatkowski et al., 1989).
Synthesis of Terpenoids : This compound plays a role in synthesizing 7-epi-pinguisone and condensed β-furanones, contributing to organic synthesis and medicinal chemistry (Bernasconi et al., 1981).
Pyrolytic Reaction Reagent : It serves as a reagent in pyrolytic reactions, which are fundamental in understanding chemical structures and reactions (Brown, Burge, & Collins, 1984).
Construction of Pinguisone : Its synthesis is crucial for constructing pinguisone and 4-epi-pinguisone, which are important in the study of natural products and synthesis (Baker et al., 1988).
Study of Angular Trifluoromethyl Groups : The synthesis of its derivatives allows for the study of angular trifluoromethyl groups, contributing to the field of fluorine chemistry (Blazejewski, 1990).
Crystal Structure Analysis : Understanding its crystal structure provides insights into molecular conformations and interactions, which is crucial in crystallography and materials science (Ahamed et al., 2015).
Wirkmechanismus
Mode of Action
It has been used as a reactant in the total synthesis of steroidal alkaloids cortistatins . It has also been used in the stereoselective preparation of hydroanthracenol and related polycyclic compounds via Ti (Oi-Pr) 4 -promoted photoenolization Diels-Alder reaction
Biochemical Pathways
The compound’s role in the synthesis of steroidal alkaloids suggests it may interact with pathways involved in steroid biosynthesis or metabolism .
Result of Action
Its use in the synthesis of steroidal alkaloids suggests it may have a role in the production or modification of these compounds .
Eigenschaften
IUPAC Name |
7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAZSZTENLTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344375 | |
| Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19576-08-0 | |
| Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main challenge in synthesizing the 5-monoacetal derivative of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione?
A1: Directly forming the 5-monoacetal (5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-l(7aH)-one) from this compound under mild conditions proves challenging due to the formation of complex mixtures. These mixtures often contain the desired 5-monoacetal alongside its conjugated enone isomer, the diacetal, and the 1-monoacetal. []
Q2: Can you describe a more efficient method for synthesizing the 5-monoacetal derivative?
A2: A more efficient synthesis involves a multi-step process: First, convert this compound into its 1-cyanohydrin derivative. Then, form the corresponding 5-acetal of the 1-cyanohydrin. Finally, eliminate HCN from the 1-cyanohydrin group using pyridine. This method yields the desired 5-monoacetal with a significantly higher overall yield (66%). []
Q3: What happens when the pyrolysis temperature of 5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-1(7aH)-one is increased?
A4: Increasing the pyrolysis temperature to 740°C leads to a significant shift in the product distribution. Instead of the desired diene acetal, p-cresol becomes the major product. This highlights the importance of carefully controlling the pyrolysis temperature to obtain the desired product. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



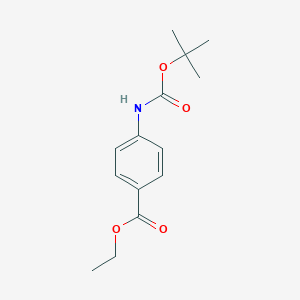


![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

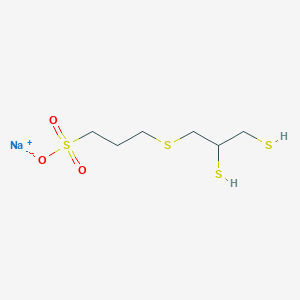
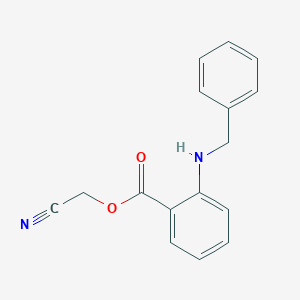
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)

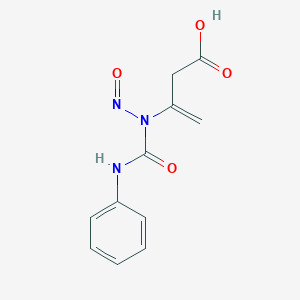
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)

